

Assessing the Selectivity of Desmethyl-VS-5584: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Desmethyl-VS-5584

Cat. No.: B612255

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of **Desmethyl-VS-5584**, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), with other notable kinase inhibitors. Due to the limited public availability of specific kinase selectivity data for **Desmethyl-VS-5584**, this guide will utilize the comprehensive data available for its close structural analog, VS-5584, as a primary reference point.

Desmethyl-VS-5584 is a dimethyl analog of VS-5584, a well-characterized and highly selective dual PI3K/mTOR inhibitor.^{[1][2][3]} Both compounds target the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. This pathway plays a central role in cell growth, proliferation, survival, and metabolism.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. High selectivity for the intended target minimizes the risk of off-target effects and associated toxicities. VS-5584 has demonstrated exceptional selectivity, having been profiled against a large panel of over 400 kinases, with significant activity confined to the PI3K family and mTOR.

Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the IC50 values of VS-5584 and other well-known PI3K/mTOR

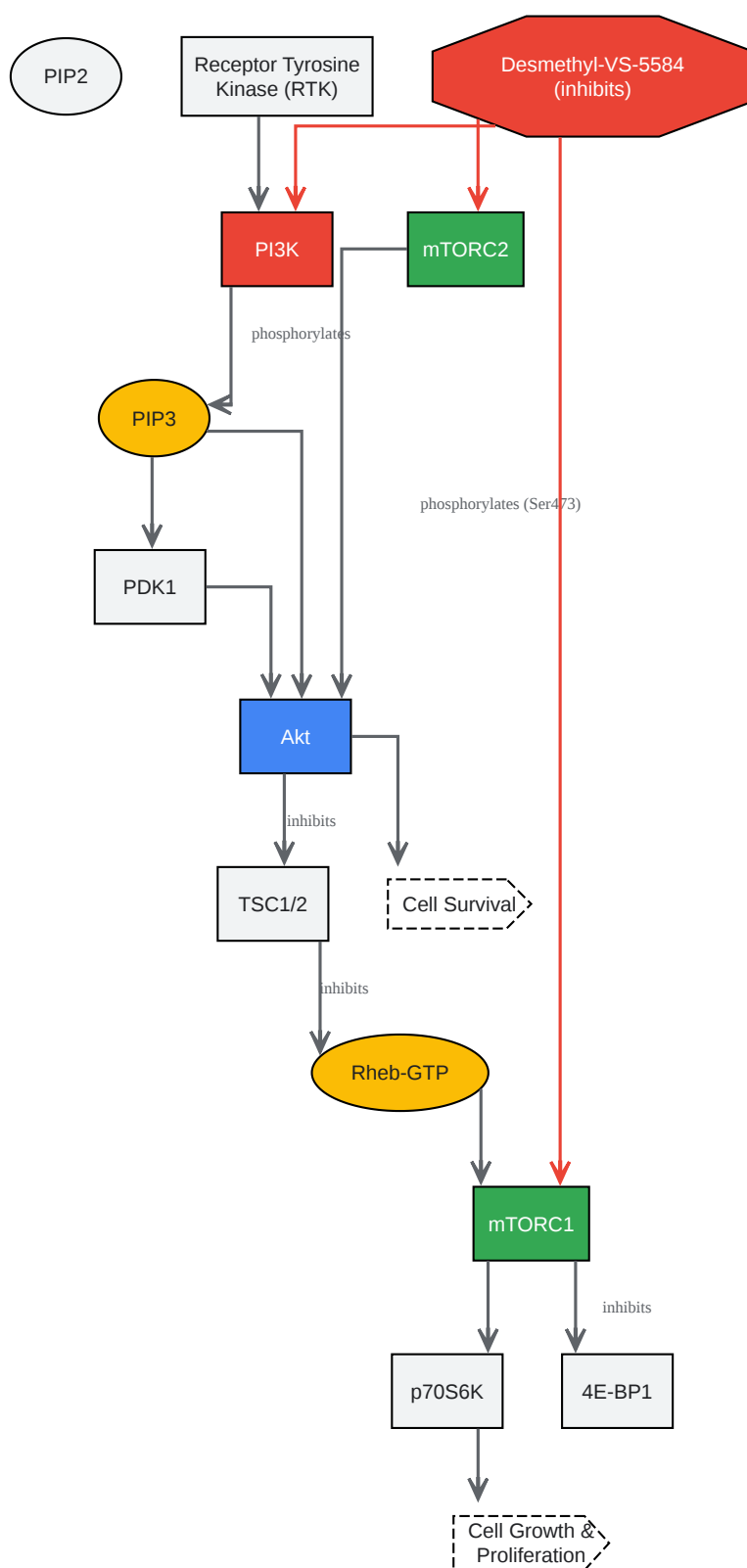
inhibitors against various PI3K isoforms and mTOR. This comparative data allows for an objective assessment of their relative potencies and isoform specificities.

Kinase Target	VS-5584 (IC50, nM)	GDC-0941 (Pictilisib) (IC50, nM)	BEZ235 (Dactolisib) (IC50, nM)	PI-103 (IC50, nM)
PI3K α (p110 α)	16[4][5][6]	3[7][8][9]	4[10]	2[11][12]
PI3K β (p110 β)	68[4][5][6]	33[9]	76[10]	3[11][12]
PI3K δ (p110 δ)	42[4][5][6]	3[9]	7[10]	3[11][12]
PI3K γ (p110 γ)	25[4][5][6]	75[9]	5[10]	15[11][12]
mTOR	37[4][5][6]	193-fold less active vs p110 α [9]	20.7[13]	30[11][12]
DNA-PK	-	-	-	23[11][12]

Note: Lower IC50 values indicate higher potency. Data for **Desmethyl-VS-5584** is not publicly available; data for its analog VS-5584 is presented.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the key components of this pathway and the points of inhibition by dual PI3K/mTOR inhibitors like **Desmethyl-VS-5584**.





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